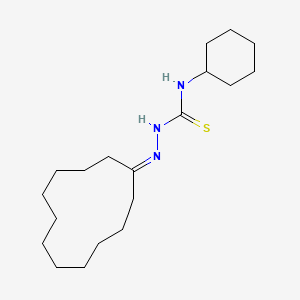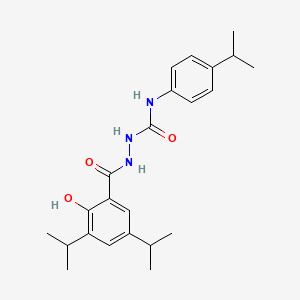![molecular formula C22H24N2O4S B4622859 3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
3,3'-thiobis[N-(3-acetylphenyl)propanamide]
Vue d'ensemble
Description
The study of compounds like "3,3'-thiobis[N-(3-acetylphenyl)propanamide]" involves exploring the synthesis, molecular structure, chemical reactions, and physical and chemical properties of molecules that contain thiobis and acetylphenyl motifs. These compounds are of interest due to their potential applications in various fields such as materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Compounds with acetylphenyl fragments and thiobis linkages are typically synthesized through catalytic anionarylation of acrylic acids amides or through reactions involving sulfur dichloride with phenols. For example, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been obtained via copper catalytic anionarylation (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as FTIR, NMR, and single-crystal X-ray diffraction studies. These studies reveal the conformation, bond lengths, and angles, providing insights into the structural characteristics of these molecules. For instance, a study on N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide highlighted its planar rings and hydrogen bonding patterns, contributing to its three-dimensional architecture (Khalid et al., 2022).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
The chemical compound 3,3'-thiobis[N-(3-acetylphenyl)propanamide] has been explored for its potential in synthesizing derivatives with significant biological activities. For instance, derivatives containing the 4-acetylphenyl fragment have been synthesized, leading to compounds with notable antimicrobial properties. These derivatives were tested for their antibacterial and antifungal activities, showcasing the potential of 3,3'-thiobis[N-(3-acetylphenyl)propanamide] as a precursor in developing new antimicrobial agents (Baranovskyi et al., 2018).
Antitumor Applications
Further research into compounds related to 3,3'-thiobis[N-(3-acetylphenyl)propanamide] has revealed their potential in cancer treatment. A study focusing on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated significant anticancer activity against various tumor subpanels. These compounds displayed broad-spectrum antitumor efficiency, highlighting the therapeutic potential of derivatives of 3,3'-thiobis[N-(3-acetylphenyl)propanamide] in oncology (Mohamed et al., 2016).
Genotoxic and Carcinogenic Potentials Assessment
The genotoxic and carcinogenic potentials of thiophene derivatives, closely related to the structural framework of 3,3'-thiobis[N-(3-acetylphenyl)propanamide], have been assessed using in vitro and in silico methodologies. This research aimed at understanding the toxicological profiles of such compounds, contributing to safer drug development and environmental safety considerations (Lepailleur et al., 2014).
Molecular Structure and Reactivity Studies
Studies on the molecular structure and reactivity of acyl thiourea derivatives, which share functional groups with 3,3'-thiobis[N-(3-acetylphenyl)propanamide], have provided insights into their potential biological activities. Such research includes in silico and in vitro investigations for enzyme inhibition, DNA binding, and radical scavenging activities, suggesting the versatility of these compounds in various biochemical and pharmaceutical applications (Khalid et al., 2022).
Propriétés
IUPAC Name |
3-[3-(3-acetylanilino)-3-oxopropyl]sulfanyl-N-(3-acetylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15(25)17-5-3-7-19(13-17)23-21(27)9-11-29-12-10-22(28)24-20-8-4-6-18(14-20)16(2)26/h3-8,13-14H,9-12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYNTYOOLLYMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSCCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[N-(3-acetylphenyl)propanamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)